molecular formula C16H19NO2 B1300276 Benzyl-(2,4-dimethoxy-benzyl)-amine CAS No. 83304-60-3

Benzyl-(2,4-dimethoxy-benzyl)-amine

Cat. No. B1300276
CAS RN: 83304-60-3
M. Wt: 257.33 g/mol
InChI Key: NUNNRGRUURRZRA-UHFFFAOYSA-N
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Description

Benzylamines, including Benzyl-(2,4-dimethoxy-benzyl)-amine, are significant due to their presence in numerous pharmaceutically active compounds. They serve as privileged structural motifs in the development of various therapeutic agents. The importance of benzylamines in pharmaceutical chemistry is underscored by the ongoing research to develop sustainable and efficient methods for their synthesis .

Synthesis Analysis

The synthesis of benzylamines can be achieved through the direct amination of benzyl alcohols. A novel approach using a well-defined homogeneous iron complex has been described, which allows for the direct coupling of benzyl alcohols with simpler amines. This method, known as the borrowing hydrogen methodology, has been shown to produce a variety of substituted secondary and tertiary benzylamines with moderate to excellent yields. This iron-catalyzed process is particularly noteworthy for its versatility, as it enables the one-pot synthesis of nonsymmetric tertiary amines and the sequential functionalization of diols with different amines .

Molecular Structure Analysis

The molecular interactions of benzylamines can be studied through the example of the benzene–ammonia dimer. High-resolution optical and microwave spectra have revealed that in the gas phase, the ammonia molecule interacts with the benzene π-cloud. This interaction is characterized by the tilting of the ammonia molecule's symmetry axis relative to the benzene's axis, which allows the ammonia protons to engage in hydrogen bonding with the benzene. This geometry is reminiscent of the amino–aromatic interactions that occur naturally in proteins .

Chemical Reactions Analysis

Benzylamines can undergo various chemical reactions, as demonstrated by the synthesis of benzo[f]isoindole-4,9-diones. This process begins with the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxy-naphthalene with primary amines, leading to the formation of 2,3-bis(aminomethyl)-1,4-dimethoxy-naphthalenes. These intermediates can then be oxidized to yield the final benzo[f]isoindole-4,9-diones. An alternative pathway involves starting from 2,3-bis(bromomethyl)-1,4-naphthoquinone and proceeding through 2,3-dihydrobenzo[f]isoindoles, which spontaneously oxidize to the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamines are influenced by their substituents. For instance, 4-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, which are structurally related to Benzyl-(2,4-dimethoxy-benzyl)-amine, have been shown to act as potent 5-HT2A/C ligands. The functional activity of these compounds, whether agonistic or antagonistic, is determined by the size and lipophilicity of the 4-substituent. The synthesis of novel 4-thio-substituted derivatives has provided further insight into the structural requirements needed to control the functional activity of these molecules .

Scientific Research Applications

Application 1: N-protection of O-aryl sulfamates

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of the Application : Sulfamates are important functional groups in medicinal chemistry and drug development. The lability of the O-sulfamate group, especially to basic conditions, usually restricts this method to a later stage of a synthesis . To enable a more flexible approach to the synthesis of phenolic O-sulfamates, a protecting group strategy for sulfamates has been developed .
  • Methods of Application or Experimental Procedures : Both sulfamate NH protons were replaced with either 4-methoxybenzyl or 2,4-dimethoxybenzyl. These N-protected sulfamates were stable to oxidising and reducing agents, as well as bases and nucleophiles, thus rendering such masked sulfamates suitable for multi-step synthesis .
  • Results or Outcomes : The protected sulfamates were synthesised by microwave heating of 1,1’-sulfonylbis (2-methyl-1 H -imidazole) with a substituted phenol to give an aryl 2-methyl-1 H -imidazole-1-sulfonate. This imidazole-sulfonate was N-methylated by reaction with trimethyloxonium tetrafluoroborate, which enabled subsequent displacement of 1,2-dimethylimidazole by a dibenzylamine (e.g. bis-2,4-dimethoxybenzylamine). The resulting N-diprotected, ring-substituted phenol O-sulfamates were further manipulated through reactions at the aryl substituent and finally deprotected with trifluoroacetic acid to afford a phenol O-sulfamate .

Application 2: Synthesis of 2,4-Dimethoxybenzyl Alcohol

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 2,4-Dimethoxybenzyl Alcohol is a chemical compound used in organic synthesis .
  • Methods of Application or Experimental Procedures : The specific synthesis methods for 2,4-Dimethoxybenzyl Alcohol are not provided in the source .
  • Results or Outcomes : The specific outcomes or results of the synthesis are not provided in the source .

Application 3: Synthesis of 2,4-Dimethoxybenzylbromide

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 2,4-Dimethoxybenzylbromide is a chemical compound used in organic synthesis .
  • Methods of Application or Experimental Procedures : The specific synthesis methods for 2,4-Dimethoxybenzylbromide are not provided in the source .
  • Results or Outcomes : The specific outcomes or results of the synthesis are not provided in the source .

Application 2: Synthesis of 2,4-Dimethoxybenzyl Alcohol

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 2,4-Dimethoxybenzyl Alcohol is a chemical compound used in organic synthesis .
  • Methods of Application or Experimental Procedures : The specific synthesis methods for 2,4-Dimethoxybenzyl Alcohol are not provided in the source .
  • Results or Outcomes : The specific outcomes or results of the synthesis are not provided in the source .

Application 3: Synthesis of 2,4-Dimethoxybenzylbromide

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 2,4-Dimethoxybenzylbromide is a chemical compound used in organic synthesis .
  • Methods of Application or Experimental Procedures : The specific synthesis methods for 2,4-Dimethoxybenzylbromide are not provided in the source .
  • Results or Outcomes : The specific outcomes or results of the synthesis are not provided in the source .

Safety And Hazards

Specific safety and hazard information for “Benzyl-(2,4-dimethoxy-benzyl)-amine” is not available in the current resources.


Future Directions

There are no specific future directions available for “Benzyl-(2,4-dimethoxy-benzyl)-amine”. However, research into related compounds such as 2,4-Dimethoxybenzyl alcohol could provide valuable insights.


Please note that this information is based on the available resources and may not be fully comprehensive or entirely accurate. For more detailed information, further research and laboratory analysis would be required.


properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNNRGRUURRZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354849
Record name Benzyl-(2,4-dimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(2,4-dimethoxy-benzyl)-amine

CAS RN

83304-60-3
Record name Benzyl-(2,4-dimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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